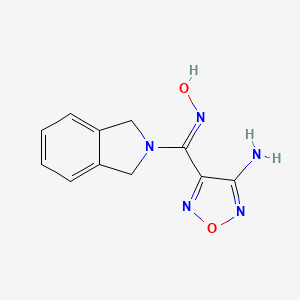

(4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime

描述

LW106 是一种新型的吲哚胺 2,3-双加氧酶 1 (IDO1) 小分子抑制剂。这种酶参与色氨酸(一种必需氨基酸)的分解代谢,在免疫调节中起着重要作用。 LW106 在临床前研究中显示出令人鼓舞的结果,特别是在其通过调节肿瘤微环境抑制肿瘤生长方面的能力 .

准备方法

合成路线和反应条件

LW106 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括核心结构的形成,然后进行官能团修饰以达到所需的活性。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以优化化合物的产率和纯度 .

工业生产方法

LW106 的工业生产很可能涉及扩大实验室合成工艺。这包括优化大型生产的反应条件,确保一致的质量和产率,并实施纯化技术以分离最终产品。 使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型

LW106 会经历各种化学反应,包括:

氧化: LW106 在特定条件下可以被氧化形成氧化衍生物。

还原: 该化合物可以被还原形成还原衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素、酸和碱等试剂用于取代反应.

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱羟基化合物 .

科学研究应用

LW106 具有广泛的科学研究应用:

化学: 用作工具化合物,研究吲哚胺 2,3-双加氧酶 1 的抑制及其对色氨酸代谢的影响。

生物学: 研究其在调节免疫反应中的作用,以及其作为免疫治疗剂的潜力。

医学: 探索其在癌症治疗中的潜力,特别是在与其他治疗方法(如免疫检查点抑制剂和化疗)联合使用时。

作用机制

LW106 通过抑制吲哚胺 2,3-双加氧酶 1 的活性发挥作用。这种酶负责将色氨酸分解代谢为犬尿氨酸。通过抑制这条途径,LW106 减少了犬尿氨酸的产生,而犬尿氨酸已知会抑制免疫反应。这导致增殖性 T 效应细胞浸润肿瘤增加,并减少调节性 T 细胞、内皮细胞和癌症相关成纤维细胞的募集。 因此,LW106 通过调节肿瘤微环境限制肿瘤生长和进展 .

相似化合物的比较

类似化合物

依帕卡多司他: 另一种吲哚胺 2,3-双加氧酶 1 抑制剂,已广泛研究其抗肿瘤作用。

吲哚莫德: 一种色氨酸模拟物,通过抑制吲哚胺 2,3-双加氧酶 1 来调节免疫反应。

LW106 的独特性

LW106 的独特之处在于,尽管其体外效力较低,但它比其他吲哚胺 2,3-双加氧酶 1 抑制剂(如依帕卡多司他)更有效地抑制肿瘤生长。 这种增强的疗效归因于其通过限制基质-免疫交叉对话和减少癌干细胞的富集来调节肿瘤微环境的能力 .

生物活性

The compound (4-Amino-1,2,5-oxadiazol-3-yl)(isoindolin-2-yl)methanone oxime is a notable member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 221.24 g/mol. The compound features a unique combination of an oxadiazole ring and an isoindoline structure, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:

- Antimicrobial : Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties.

- Anticancer : Various derivatives have demonstrated cytotoxic effects against different cancer cell lines.

- Anti-inflammatory : Some compounds exhibit potential in reducing inflammation through modulation of cytokine production.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate with DNA, affecting replication and transcription processes.

Antimicrobial Activity

A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound induced apoptosis in HeLa cells (cervical cancer), with an IC50 value of approximately 10 µM. The mechanism was linked to the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF7 (breast cancer) | 25 |

Anti-inflammatory Effects

Research on inflammatory models revealed that the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Hydroxy-1,2,5-Oxadiazole | Anticancer | Exhibits selective toxicity |

| 3-Amino-1,2,4-Oxadiazol | Antimicrobial | Broad-spectrum activity |

| Benzothiazole Derivatives | Antifungal | Lacks oxadiazole component |

属性

分子式 |

C11H11N5O2 |

|---|---|

分子量 |

245.24 g/mol |

IUPAC 名称 |

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-(1,3-dihydroisoindol-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C11H11N5O2/c12-10-9(14-18-15-10)11(13-17)16-5-7-3-1-2-4-8(7)6-16/h1-4,17H,5-6H2,(H2,12,15)/b13-11- |

InChI 键 |

QHVIXMMITPHBSL-QBFSEMIESA-N |

SMILES |

C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N |

手性 SMILES |

C1C2=CC=CC=C2CN1/C(=N\O)/C3=NON=C3N |

规范 SMILES |

C1C2=CC=CC=C2CN1C(=NO)C3=NON=C3N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

LW-106; LW 106; LW106 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。